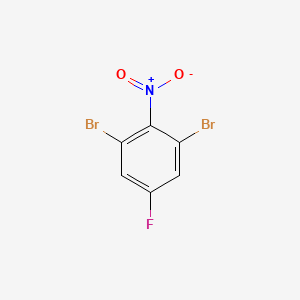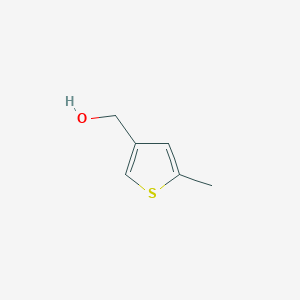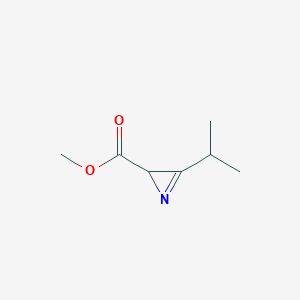
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide, commonly known as DTB is a chemical compound that has gained significant attention in scientific research. DTB is a potential drug candidate that has shown promising results in various studies.
科学的研究の応用
Synthesis and Biological Activity
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been explored primarily in the field of synthetic chemistry and biological activities. Studies like Patel and Dhameliya (2010) have focused on the synthesis of compounds containing the 1,3-dioxoisoindolin-2-yl and thiadiazol-2-yl moieties, evaluating their antibacterial and antifungal activities. These compounds have shown promising results as potential antimicrobials (Patel & Dhameliya, 2010).
Anticancer Evaluation
Another significant area of application is in anticancer research. Tiwari et al. (2017) conducted studies on Schiff’s bases containing thiadiazole and benzamide groups, synthesizing compounds under microwave irradiation. These compounds were tested for their anticancer activity against various human cancer cell lines, showing promising results. This study also included a molecular docking study to predict the mechanism of action and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties (Tiwari et al., 2017).
Fluorescence Studies
Fluorescence effects of compounds with thiadiazol moieties have also been a subject of interest. Matwijczuk et al. (2018) explored fluorescence effects in aqueous solutions of similar compounds, noting significant fluorescence effects influenced by factors like molecular aggregation and charge transfer effects (Matwijczuk et al., 2018).
Anti-Inflammatory Agents
Research by Nikalje et al. (2015) involved synthesizing novel derivatives containing the 1,3-dioxoisoindolin-2-yl moiety for evaluating their anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, further supported by molecular docking studies (Nikalje et al., 2015).
Solvent Effects on Molecular Aggregation
Studies have also focused on understanding the impact of solvents on molecular aggregation and related phenomena in similar compounds. Matwijczuk et al. (2016) investigated solvent effects on molecular aggregation, revealing significant insights into the fluorescence emission spectra and the aggregation processes (Matwijczuk et al., 2016).
Antileishmanial Activity
Additionally, the antileishmanial activity of compounds with thiadiazol substituents has been examined. A study by Tahghighi et al. (2011) synthesized a series of these compounds, testing their in vitro activity against Leishmania major. Some compounds displayed significant activity, indicating potential for development as antileishmanial agents (Tahghighi et al., 2011).
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-5-16-22-23-20(28-16)21-17(25)12-8-10-13(11-9-12)24-18(26)14-6-3-4-7-15(14)19(24)27/h3-4,6-11H,2,5H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVQNICADFRDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2451576.png)
![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451579.png)
![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2451580.png)


![methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2451588.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)
![3-O-Tert-butyl 7-O-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)
![Potassium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2451593.png)

![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)
